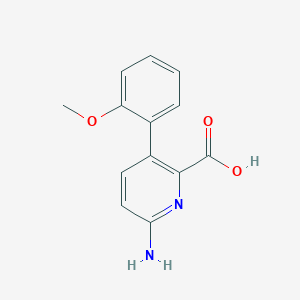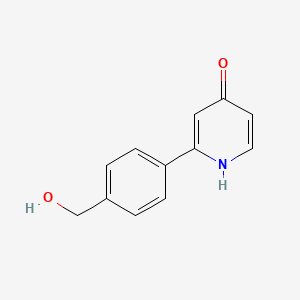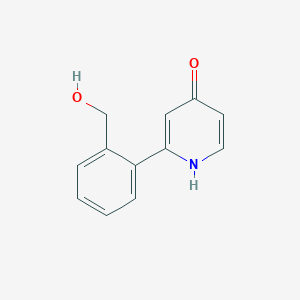
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(2-methoxyphenyl)picolinic acid (6-AMPPA) is a synthetic organic compound with the molecular formula C10H10N2O3. It is an important intermediate in the synthesis of a number of pharmaceuticals, and has been studied extensively for its potential therapeutic applications. 6-AMPPA is a white crystalline powder that is soluble in water and alcohol. It is typically found in a 95% purity grade and is relatively stable in air.
Aplicaciones Científicas De Investigación
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been studied extensively for its potential therapeutic applications. It is known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for a variety of cancer types. In addition, 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been studied as a potential treatment for cardiovascular disease, diabetes, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act via a number of pathways. It is thought to interact with enzymes involved in the metabolism of lipids and proteins, and to modulate the activity of certain receptors. It is also thought to have an effect on the production of inflammatory mediators, and to modulate the activity of certain enzymes involved in the production of energy.
Biochemical and Physiological Effects
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, and to inhibit the growth of certain types of cancer cells. It has also been found to have protective effects against oxidative stress and to modulate the activity of certain enzymes involved in the production of energy. In addition, 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been found to have a protective effect against cardiovascular disease and to modulate the activity of certain receptors involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% is relatively stable in air and is soluble in water and alcohol, making it suitable for use in laboratory experiments. However, it is important to note that the compound is not approved for human use, and therefore should only be used in laboratory experiments. In addition, the compound is not readily available and must be prepared in the laboratory.
Direcciones Futuras
The potential therapeutic applications of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% are still being studied and explored. Future research could focus on further elucidating the biochemical and physiological effects of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%, as well as exploring its potential therapeutic applications. In addition, further research could focus on developing new synthesis methods for 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%, as well as exploring its potential uses in other areas such as food and cosmetics. Finally, further research could focus on exploring the potential adverse effects of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%, as well as investigating the safety and efficacy of its use in humans.
Métodos De Síntesis
The synthesis of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% involves a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride, followed by the addition of hydrochloric acid to form the intermediate 2-methoxyphenylacetic chloride. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the desired 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
6-amino-3-(2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-5-3-2-4-8(10)9-6-7-11(14)15-12(9)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDCAAJHHMHAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-methoxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














